(2S)-4-Fluoropyrrolidine-2-carboxamide
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Overview
Description
(2S)-4-Fluoropyrrolidine-2-carboxamide is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Fluoropyrrolidine-2-carboxamide typically involves the fluorination of pyrrolidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrrolidine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Fluoropyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
(2S)-4-Fluoropyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-4-Fluoropyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds or van der Waals interactions. This can lead to the inhibition or modulation of the target’s activity, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(2S)-Pyrrolidine-2-carboxamide: Lacks the fluorine atom, which may result in different binding affinities and biological activities.
(2S)-4-Chloropyrrolidine-2-carboxamide: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions with molecular targets.
(2S)-4-Bromopyrrolidine-2-carboxamide: Similar to the chlorinated derivative but with a bromine atom, leading to different chemical properties.
Uniqueness
The presence of the fluorine atom in (2S)-4-Fluoropyrrolidine-2-carboxamide makes it unique compared to its analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H9FN2O |
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Molecular Weight |
132.14 g/mol |
IUPAC Name |
(2S)-4-fluoropyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H9FN2O/c6-3-1-4(5(7)9)8-2-3/h3-4,8H,1-2H2,(H2,7,9)/t3?,4-/m0/s1 |
InChI Key |
UMTORPRXIWIVFS-BKLSDQPFSA-N |
Isomeric SMILES |
C1[C@H](NCC1F)C(=O)N |
Canonical SMILES |
C1C(CNC1C(=O)N)F |
Origin of Product |
United States |
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